4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
CAS No.: 137726-00-2
Cat. No.: VC21322062
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137726-00-2 |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17) |
| Standard InChI Key | OELXEJIGVMEIJK-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C[NH+]1CCN(CC1)C2=C(C=C(C=C2)C(=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid consists of three primary components:
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A benzoic acid moiety serving as the core structure
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A nitro group (-NO2) at the 3-position of the benzoic acid ring
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A 4-methylpiperazin-1-yl group attached at the 4-position of the benzoic acid ring
This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and biological interactions. The piperazine ring introduces basic nitrogen atoms, while the carboxylic acid group provides acidic properties, resulting in an amphoteric compound.
Physical and Chemical Properties
Based on its structural features and data from available sources, the following physical and chemical properties can be attributed to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid:
The compound's chemical behavior is strongly influenced by the electron-withdrawing nature of the nitro group, which affects the electron density in the aromatic ring and subsequently the acidity of the carboxylic acid group. The piperazine moiety contributes basic properties and potential metal-chelating abilities.
Synthesis Methods and Reactions
Chemical Reactions
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid can participate in various chemical reactions, primarily through its functional groups:
| Functional Group | Typical Reactions |
|---|---|
| Carboxylic Acid | Esterification, amide formation, salt formation, reduction to alcohol |
| Nitro Group | Reduction to amine, nucleophilic substitution (if additional leaving groups are present) |
| Piperazine Ring | N-alkylation, N-acylation, coordination with metals |
The carboxylic acid group can be converted to an ester as seen in the related compound methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. This transformation may be valuable for modifying the compound's lipophilicity and pharmacokinetic properties.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The biological activity of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid likely depends on key structural elements:
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The piperazine ring: This moiety is common in many bioactive compounds and pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties
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The nitro group: This electron-withdrawing group affects the electronic distribution in the molecule and can participate in hydrogen bonding with biological targets
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The carboxylic acid: Provides opportunities for ionic interactions with positively charged amino acid residues in protein targets
The position of these groups relative to each other creates a specific three-dimensional arrangement that would determine how the molecule interacts with biological receptors or enzymes.
Applications in Research and Development
Pharmaceutical Research
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is classified as a heterocyclic building block , indicating its potential utility in medicinal chemistry and drug discovery. Its specific structural features make it valuable for various research applications:
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As a synthetic intermediate or scaffold for developing novel bioactive compounds
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In structure-activity relationship studies to understand how structural modifications affect biological activity
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As a potential lead compound for the development of enzyme inhibitors or receptor modulators
The piperazine motif is found in numerous marketed drugs across different therapeutic areas, including antipsychotics, antihistamines, and antibiotics, suggesting potential applications in these fields.
Chemical Synthesis Applications
The multifunctional nature of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid makes it valuable in synthetic organic chemistry:
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As a versatile intermediate for creating more complex molecules
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In the development of linkers for solid-phase synthesis or bioconjugation
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For constructing compound libraries in combinatorial chemistry approaches
The presence of the carboxylic acid group allows for relatively straightforward coupling reactions, while the nitro group can be transformed to introduce additional functionality.
Comparison with Structurally Related Compounds
Comparison with Methyl Ester Derivative
The methyl ester of this compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, shares core structural features but differs in having an ester group instead of a carboxylic acid. This difference significantly impacts various properties:
The carboxylic acid functionality in 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid may provide stronger interactions with biological targets through hydrogen bonding and ionic interactions, potentially leading to different pharmacological profiles compared to the ester derivative.
Comparison with Other Nitrobenzoic Acid Derivatives
Structural similarities can also be drawn with other nitrobenzoic acid derivatives, such as 4-(4-Biphenyl-4-yl- triazol-1-ylmethyl)-3-nitro-benzoic acid , which shares the 3-nitrobenzoic acid core but has a different substituent at the 4-position:
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Both compounds contain the 3-nitrobenzoic acid moiety, which confers similar electronic properties to the aromatic ring
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The substituents at the 4-position (piperazine vs. triazole) create different three-dimensional structures and potential biological interactions
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The presence of the biphenyl group in the triazole-containing compound introduces greater hydrophobicity and potential for π-π stacking interactions
These structural differences would likely result in distinct biological activity profiles and physicochemical properties.
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